N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine
Description
N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine is a synthetic coumarin derivative conjugated with the dipeptide glycylglycine via an acetyl linker. This structural design suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors where coumarin derivatives are known to exhibit activity, such as anticoagulation, antimicrobial, or antidiabetic pathways .
The synthesis of such compounds typically involves coupling reactions between functionalized coumarins and peptide chains. For instance, analogous compounds in were prepared via reactions of thioacetic acid and ZnCl₂ in 1,4-dioxane, followed by purification through recrystallization . Structural confirmation relies on techniques like IR, NMR, and elemental analysis, with refinement often performed using SHELX software (e.g., SHELXL for crystallography) .
Properties
Molecular Formula |
C16H16N2O7 |
|---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
2-[[2-[[2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H16N2O7/c1-8-11(19)3-2-10-9(5-15(24)25-16(8)10)4-12(20)17-6-13(21)18-7-14(22)23/h2-3,5,19H,4,6-7H2,1H3,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
WWZFMOLQNXRERY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)NCC(=O)NCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine involves several steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives, which are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Industry: It is used in the production of perfumes and fabric conditioners due to its pleasant fragrance.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine involves its interaction with various molecular targets and pathways. The chromen-4-yl moiety plays a crucial role in binding to specific enzymes and receptors, leading to the modulation of biological processes. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of coumarin-peptide conjugates. Key structural analogs include:
Key Observations :
- Substituent Position : The 7-hydroxy and 8-methyl groups on the target compound may enhance hydrogen-bonding interactions compared to 4-methyl or 4-ethyl substituents in analogs .
- Peptide Chain: The acetyl-glycylglycine chain likely improves water solubility relative to non-peptidic analogs (e.g., compound 83) but may reduce thermal stability compared to hydrazide derivatives (e.g., compound 2k, mp 248–250°C) .
Analytical and Computational Tools
- Structural Refinement : Programs like SHELXL and WinGX are widely used for crystallographic analysis of such compounds, ensuring accurate determination of bond lengths and angles .
- Docking Studies : Analogous to compound 83 (), computational docking could predict the target compound’s affinity for enzymes like α-amylase, leveraging its coumarin core and substituent interactions .
Biological Activity
N-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]glycylglycine is a compound derived from the coumarin family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its coumarin backbone, which is known for various pharmacological effects. The structure can be represented as follows:
This structure includes a hydroxyl group and an acetylated glycine moiety, contributing to its biological interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-[...]-glycylglycine | HepG2 | 6.1 ± 1.9 |
| N-[...]-glycylglycine | MCF-7 | 7.9 ± 1.9 |
| Doxorubicin | HepG2 | 24.7 ± 3.2 |
| Doxorubicin | MCF-7 | 58.1 ± 4.1 |
These results indicate that the compound is more potent than the standard reference drug doxorubicin in inhibiting cancer cell proliferation.
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, evidenced by increased annexin V staining in flow cytometry assays.
- Cell Cycle Arrest : It significantly affects the cell cycle by increasing the population of cells in the Pre-G1 phase, indicating apoptosis, while reducing cells in the G2/M phase.
- Caspase Activation : The activation of caspase enzymes, particularly caspase-3, was noted to be significantly higher in treated cells compared to controls, suggesting a pathway through which apoptosis is mediated.
Table 2: Caspase Activity Levels
| Compound | Caspase Activity (Fold Increase) |
|---|---|
| N-[...]-glycylglycine | 7.0 |
| Control (DMSO) | 1.0 |
Case Studies
Several studies have explored the efficacy of coumarin derivatives, including this compound, highlighting their potential as anticancer agents.
- Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells and a corresponding decrease in viable cells after 24 hours of exposure.
- Combination Therapy Potential : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance observed with standard treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
